molecular formula C28H31N3O4 B264163 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

カタログ番号 B264163
分子量: 473.6 g/mol
InChIキー: JTZUMVMVYSJPMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase) and is currently being developed as a potential treatment for various types of cancer and autoimmune diseases.

作用機序

BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of cancer and autoimmune diseases. 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and leading to the suppression of cell proliferation and survival. In addition, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It exhibits dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models of cancer, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to induce tumor regression and prolong survival. In animal models of autoimmune diseases, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to reduce disease severity and improve clinical outcomes.

実験室実験の利点と制限

One of the main advantages of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one is its specificity for BTK, which makes it a promising therapeutic target for various types of cancer and autoimmune diseases. Moreover, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has shown good efficacy in preclinical models of these diseases, suggesting that it may have clinical potential. However, one limitation of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and tolerability of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one in humans.

将来の方向性

There are several future directions for the development of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one. One potential application is in combination therapy with other anti-cancer or immunomodulatory agents, which may enhance its efficacy and reduce potential toxicity. Another direction is the evaluation of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one in clinical trials for various types of cancer and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one and to identify potential biomarkers of response or resistance. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for cancer and autoimmune diseases.

合成法

The synthesis of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the reaction of 4-(2-aminoethyl)pyridine with 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one to obtain the intermediate compound. This is followed by the reaction of the intermediate with 1-boc-piperazine to form the final product, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one.

科学的研究の応用

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. In vivo studies have demonstrated that 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one exhibits potent anti-tumor activity in various animal models of cancer, including lymphoma, leukemia, and solid tumors. Moreover, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

特性

分子式

C28H31N3O4

分子量

473.6 g/mol

IUPAC名

2,3,4,9-tetramethyl-8-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]furo[2,3-f]chromen-7-one

InChI

InChI=1S/C28H31N3O4/c1-17-15-23-26(27-25(17)18(2)20(4)34-27)19(3)22(28(33)35-23)16-24(32)31-13-11-30(12-14-31)10-7-21-5-8-29-9-6-21/h5-6,8-9,15H,7,10-14,16H2,1-4H3

InChIキー

JTZUMVMVYSJPMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

正規SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。